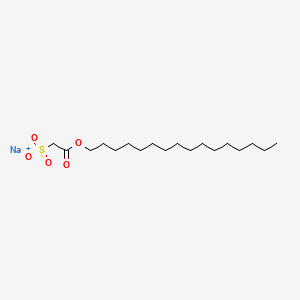
Acetic acid, sulfo-, 1-hexadecyl ester, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, sulfo-, 1-hexadecyl ester, sodium salt: is a chemical compound with the molecular formula C18H35NaO5S and a molecular weight of 386.520 . It is also known by other names such as Sodium 2-(hexadecyloxy)-2-oxoethane-1-sulfonate and Sodium palmityl sulfoacetate . This compound is used in various applications, including separation processes in high-performance liquid chromatography (HPLC) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, sulfo-, 1-hexadecyl ester, sodium salt typically involves the esterification of hexadecanol with sulfoacetic acid, followed by neutralization with sodium hydroxide. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalysts: Acid catalysts such as sulfuric acid.
Solvents: Organic solvents like toluene or dichloromethane.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:
Raw Materials: Hexadecanol, sulfoacetic acid, and sodium hydroxide.
Reaction Vessels: Stainless steel reactors with temperature and pressure control.
Purification: Techniques such as distillation and recrystallization to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
- Employed in HPLC for the separation of complex mixtures .
Biology:
- Utilized in cell culture media to improve cell growth and viability.
- Acts as a detergent in protein purification processes.
Medicine:
- Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
- Studied for its antimicrobial properties.
Industry:
- Used in the formulation of personal care products such as shampoos and soaps.
- Employed in the textile industry as a wetting agent .
Mecanismo De Acción
The mechanism of action of acetic acid, sulfo-, 1-hexadecyl ester, sodium salt involves its ability to interact with lipid membranes due to its amphiphilic structure. This interaction can disrupt membrane integrity, leading to cell lysis in microbial cells. The compound targets lipid bilayers and can interfere with membrane-bound enzymes and transport proteins .
Comparación Con Compuestos Similares
Sodium dodecyl sulfate (SDS): Another surfactant with similar properties but shorter alkyl chain length.
Sodium lauryl ether sulfate (SLES): A related compound with ether linkages in the alkyl chain.
Comparison:
Chain Length: Acetic acid, sulfo-, 1-hexadecyl ester, sodium salt has a longer alkyl chain compared to SDS and SLES, which can affect its solubility and surface activity.
Propiedades
Número CAS |
29462-74-6 |
|---|---|
Fórmula molecular |
C18H35NaO5S |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
sodium;2-hexadecoxy-2-oxoethanesulfonate |
InChI |
InChI=1S/C18H36O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-18(19)17-24(20,21)22;/h2-17H2,1H3,(H,20,21,22);/q;+1/p-1 |
Clave InChI |
YSDHJRVISXLHKX-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCOC(=O)CS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-phenylImidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B13729421.png)
![7-O-Tert-butyl 2-O-methyl (1S,4R)-3-oxo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B13729445.png)

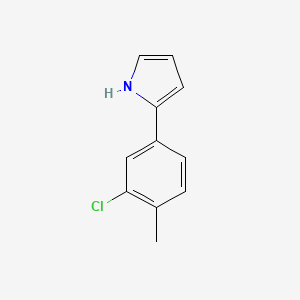
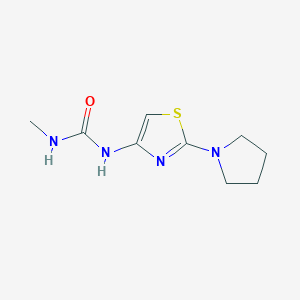
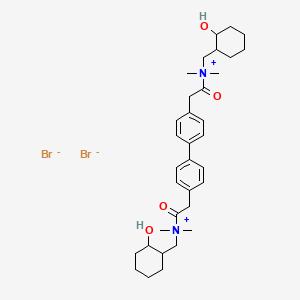



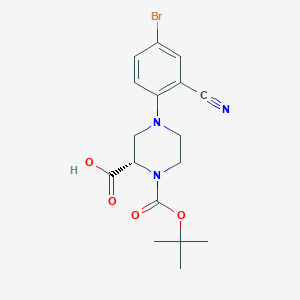

![{[(3S)-4-(Benzyloxy)-2,3-dimethylbutan-2-yl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13729502.png)
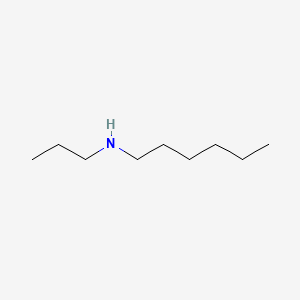
![triethyl-[2-[2-[2-(triethylazaniumyl)ethoxycarbonyl]benzoyl]oxyethyl]azanium;diiodide](/img/structure/B13729508.png)
